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molecular formula C11H8N4S B085252 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione CAS No. 14331-22-7

1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione

Cat. No. B085252
M. Wt: 228.28 g/mol
InChI Key: QUFRGNOIJAGRFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07642277B2

Procedure details

Pyridine (0.83 mL, 10.3 mmol) and 1,2-dihydro-1-(1-naphthalenyl)-5H-tetrazole-5-thione (2.14 g, 9.38 mmol) were added to a solution of methyl 2-bromoacetate (977 μL, 10.3 mmol) in DMSO (50 mL). The resulting light yellow solution was stirred at room temperature for 2 h. The reaction mixture was then diluted with EtOAc (300 ml) and was successively washed with water (2×250 ml) and brine (100 ml), dried (MgSO4), filtered and concentrated under reduced pressure. The crude ester was dissolved in THF and aqueous 1 N NaOH solution was added. The solution was stirred at room temperature for 30 min. The THF was evaporated under reduced pressure and the residue was dissolved in aqueous 1 N NaOH solution. The solution was slowly acidified to pH 2 at 0° C. with aqueous 1 N HCl solution. The suspension was filtered and the resulting solid was rinsed with water and dried under reduced pressure to give the title compound (2.48 g, 92% yield) as a white solid.
Quantity
0.83 mL
Type
reactant
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
977 μL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[C:7]1([N:17]2[C:21](=[S:22])[N:20]=[N:19][NH:18]2)[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1.Br[CH2:24][C:25]([O:27]C)=[O:26]>CS(C)=O.CCOC(C)=O>[C:7]1([N:17]2[C:21]([S:22][CH2:24][C:25]([OH:27])=[O:26])=[N:20][N:19]=[N:18]2)[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0.83 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
2.14 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)N1NN=NC1=S
Name
Quantity
977 μL
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting light yellow solution was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was successively washed with water (2×250 ml) and brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude ester was dissolved in THF
ADDITION
Type
ADDITION
Details
aqueous 1 N NaOH solution was added
STIRRING
Type
STIRRING
Details
The solution was stirred at room temperature for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The THF was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in aqueous 1 N NaOH solution
CUSTOM
Type
CUSTOM
Details
was slowly acidified to pH 2 at 0° C. with aqueous 1 N HCl solution
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the resulting solid was rinsed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)N1N=NN=C1SCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.48 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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